N-butyl-4-tert-butylbenzamide N-butyl-4-tert-butylbenzamide
Brand Name: Vulcanchem
CAS No.: 101927-51-9
VCID: VC14747265
InChI: InChI=1S/C15H23NO/c1-5-6-11-16-14(17)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

N-butyl-4-tert-butylbenzamide

CAS No.: 101927-51-9

Cat. No.: VC14747265

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-4-tert-butylbenzamide - 101927-51-9

Specification

CAS No. 101927-51-9
Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name N-butyl-4-tert-butylbenzamide
Standard InChI InChI=1S/C15H23NO/c1-5-6-11-16-14(17)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17)
Standard InChI Key UTAMDTZAUSRBMN-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Composition and Connectivity

N-Butyl-4-tert-butylbenzamide possesses a molecular formula of C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol . The structure comprises a benzamide core where the amide nitrogen is substituted with a butyl group (-CH₂CH₂CH₂CH₃), and the para position of the benzene ring is occupied by a tert-butyl group (-C(CH₃)₃) . The SMILES notation CCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C succinctly captures this connectivity, while the InChIKey UTAMDTZAUSRBMN-UHFFFAOYSA-N provides a unique identifier for computational referencing .

Synthesis and Reaction Pathways

Primary Synthesis Route

The most straightforward synthesis involves the reaction of 4-tert-butylbenzoyl chloride with n-butylamine under basic conditions:

4-tert-butylbenzoyl chloride+n-butylamineBaseN-butyl-4-tert-butylbenzamide+HCl\text{4-tert-butylbenzoyl chloride} + \text{n-butylamine} \xrightarrow{\text{Base}} \text{N-butyl-4-tert-butylbenzamide} + \text{HCl}

This method mirrors procedures used for analogous benzamides, such as N-tert-butyl-4-nitrobenzamide, which achieves yields up to 87% under optimized conditions . Key parameters include temperature control (0–25°C) and the use of solvents like dichloromethane or tetrahydrofuran .

Alternative Methodologies

Alternative routes may employ catalytic amidation of 4-tert-butylbenzoic acid with butylamine using coupling agents such as HATU or EDCl. For example, Song et al. demonstrated that palladium-catalyzed carbonylation reactions can yield benzamide derivatives with efficiencies exceeding 78% . Such methods are advantageous for avoiding highly reactive acyl chlorides.

Pharmaceutical and Industrial Applications

Role as a Chemical Intermediate

N-Butyl-4-tert-butylbenzamide’s primary application lies in its use as a synthetic intermediate. The tert-butyl group enhances metabolic stability in drug candidates, while the butyl chain modulates solubility . For instance, it has been utilized in the synthesis of kinase inhibitors, where the bulky tert-butyl group occupies hydrophobic pockets in target enzymes .

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra for analogous compounds reveal distinct signals: tert-butyl protons resonate near 1.5 ppm, while aromatic protons appear between 7.4–8.2 ppm . Mass spectrometry data for N-butyl-4-tert-butylbenzamide predict a dominant [M+H]+ ion at m/z 234.18524, with a collision cross section of 158.3 Ų .

Table 1: Predicted Collision Cross Sections for N-Butyl-4-tert-Butylbenzamide Adducts

Adductm/zCCS (Ų)
[M+H]+234.18524158.3
[M+Na]+256.16718169.1
[M+NH₄]+251.21178165.9

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods optimized for tert-butylbenzamides typically employ C18 columns with acetonitrile/water gradients. Retention times are influenced by the butyl chain’s hydrophobicity, eluting later than simpler benzamides .

Future Research Directions

Enhancing Synthetic Efficiency

Exploring continuous-flow synthesis or biocatalytic amidation could improve yield and sustainability. For example, lipase-catalyzed reactions have achieved >90% conversion in similar amide syntheses.

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